molecular formula C13H8ClNO2S B11843873 Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate

Cat. No.: B11843873
M. Wt: 277.73 g/mol
InChI Key: DGKQZFPRRQYZSA-UHFFFAOYSA-N
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Description

Methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate is a chemical building block in medicinal chemistry and anticancer agent development. The thienoquinoline core is a privileged scaffold in drug discovery, known for its rich biological activities and excellent pharmacological properties . This structure is widely distributed in compounds with documented antibacterial, anticancer, and anti-inflammatory effects . Specifically, analogous alkyl thieno[3,2-c]quinoline-2-carboxylates have demonstrated significant and dose-dependent cytotoxicity against human cancer cell lines, such as breast cancer MCF-7 cells, showing comparable efficacy to established anticancer drugs in some studies . The chlorinated thienoquinoline structure serves as a versatile intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, enabling the synthesis of novel polycarbo-substituted derivatives for advanced research and screening . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClNO2S

Molecular Weight

277.73 g/mol

IUPAC Name

methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate

InChI

InChI=1S/C13H8ClNO2S/c1-17-13(16)9-4-2-3-7-8-5-6-18-11(8)12(14)15-10(7)9/h2-6H,1H3

InChI Key

DGKQZFPRRQYZSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C3C=CSC3=C(N=C21)Cl

Origin of Product

United States

Preparation Methods

Thiophene Ring Formation

A common approach involves cyclocondensation of methyl mercaptoacetate with brominated quinoline precursors. For example, methyl 6-bromoquinoline-2-carboxylate reacts with methyl mercaptoacetate in acetonitrile under reflux to form the thienoquinoline framework:

Reaction Conditions

  • Substrate : Methyl 6-bromoquinoline-2-carboxylate (1.37 g, 3.92 mmol)

  • Reagent : Methyl mercaptoacetate (0.62 g, 5.88 mmol)

  • Base : Anhydrous K₂CO₃ (1.50 g, 10.87 mmol)

  • Solvent : Dry acetonitrile (50 mL)

  • Conditions : Reflux for 3 hours

  • Yield : 89% (1.40 g)

The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the thiolate anion attacks the electron-deficient brominated quinoline, followed by cyclodehydration to form the thiophene ring.

Quinoline Ring Construction

Alternative routes begin with substituted anilines. For instance, 4-chloro-3-methylaniline reacts with diethyl ethoxymethylenemalonate in a Gould-Jacobs cyclization to yield the quinoline core, which is subsequently functionalized.

Functionalization: Chlorination and Esterification

Chlorination at the 4-Position

Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for introducing chlorine at the 4-position of the quinoline ring. A representative procedure involves:

Reaction Conditions

  • Substrate : Methyl thieno[3,2-c]quinoline-2-carboxylate (1.0 equiv)

  • Reagent : POCl₃ (2.5 equiv)

  • Solvent : Toluene

  • Conditions : Reflux at 110°C for 6–8 hours

  • Yield : 70–75%

The reaction mechanism involves generation of a chlorophosphate intermediate, facilitating electrophilic aromatic substitution at the electron-rich 4-position.

Esterification of the 6-Carboxyl Group

Esterification is typically achieved by treating the carboxylic acid precursor with methanol under acidic conditions:

Reaction Conditions

  • Substrate : 4-Chlorothieno[2,3-c]quinoline-6-carboxylic acid (1.0 equiv)

  • Reagent : Methanol (excess), H₂SO₄ (catalytic)

  • Conditions : Reflux for 12 hours

  • Yield : 80–85%

Alternatively, dimethylformamide (DMF) with thionyl chloride (SOCl₂) can activate the carboxylic acid before methanol quenching.

Advanced Synthetic Strategies

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling enables introduction of aryl groups at the 6- or 8-positions. For example:

Reaction Conditions

  • Substrate : Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate (1.0 equiv)

  • Catalyst : PdCl₂(PCy₃)₂ (10 mol%)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF/ethanol (3:1 v/v)

  • Conditions : 80–90°C under argon for 4 hours

  • Yield : 60–70%

This method allows diversification of the thienoquinoline scaffold but requires optimization to prevent debromination.

One-Pot Tandem Reactions

Recent advances utilize tandem cyclization-chlorination sequences. A notable example combines Gould-Jacobs cyclization with in situ chlorination:

Reaction Conditions

  • Substrate : Ethyl 3-(3-chloro-4-methylphenylamino)acrylate

  • Reagents : POCl₃, PCl₅

  • Solvent : Xylene

  • Conditions : 140°C for 5 hours

  • Yield : 65%

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Toluene or methanol/water mixtures are preferred for recrystallization, yielding high-purity products.

  • Typical Purity : >99% by HPLC after two recrystallizations.

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): Key signals include the methyl ester singlet at δ 3.95 ppm and aromatic protons between δ 7.2–8.5 ppm.

  • IR Spectroscopy : Strong absorption at 1719 cm⁻¹ confirms the ester carbonyl group.

Yield Optimization and Challenges

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–110°C±15%
Catalyst Loading8–12 mol%±10%
Solvent PolarityMedium (DMF, AcCN)±20%

Common challenges include:

  • Regioselectivity : Competing chlorination at the 2- or 3-positions requires careful control of electrophilic conditions.

  • Ester Hydrolysis : Basic conditions during workup may hydrolyze the methyl ester, necessitating neutralization with NaHCO₃.

Industrial-Scale Considerations

  • Cost Drivers : Pd catalysts account for >40% of raw material costs. Substituting with Ni-based catalysts reduces expenses but lowers yields by 20–25%.

  • Green Chemistry : Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining 85–90% yields .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C4

The 4-chloro substituent undergoes substitution with amines under thermal or basic conditions, enabling diversification of the quinoline core.

Reaction with Amines

  • Conditions : Heating with primary/secondary amines in phenol or polar aprotic solvents (e.g., DMF) at 100–150°C .

  • Example : Reaction with novaldiamine base yields chloroquine analogues (e.g., compound 7 ), while Mannich bases produce amodiaquine- and pyronaridine-like derivatives (e.g., 8 , 9 ) . Polyamines like putrescine also participate, forming bis-aminated products .

Amine ReagentProduct ClassYield (%)Source
NovaldiamineChloroquine analogue60–75
Phenol Mannich baseAmodiaquine analogue65–80
PutrescineBis-aminated derivative50–65

Ester Functionalization at C6

The methyl carboxylate group participates in hydrolysis, transesterification, and amidation.

Hydrolysis to Carboxylic Acid

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis under reflux.

  • Outcome : Forms 4-chlorothieno[2,3-c]quinoline-6-carboxylic acid, a precursor for further derivatization.

Transesterification

  • Conditions : K₂CO₃ in ethanol/DMF at reflux .

  • Outcome : Converts methyl ester to ethyl ester (e.g., 4a ) during Suzuki-Miyaura cross-coupling .

Amidation

  • Conditions : Reaction with amines (e.g., NH₃, alkylamines) in THF or DMF.

  • Outcome : Produces carboxamide derivatives with potential bioactivity.

Palladium-Catalyzed Cross-Coupling

While direct cross-coupling of the 4-chloro group is unreported, brominated analogues (e.g., 6,8-dibromo derivatives) undergo Suzuki-Miyaura reactions.

Suzuki-Miyaura Coupling

  • Catalyst : PdCl₂(PCy₃)₂ or Pd(PPh₃)₄ .

  • Conditions : Aryl/vinylboronic acids, K₂CO₃, DMF/ethanol, reflux .

  • Outcome : Diarylated products (e.g., 4a–e ) with yields influenced by boronic acid electronics :

Boronic AcidSubstituent (Ar)Yield (%)Source
Phenyl-C₆H₅96
4-Fluorophenyl4-FC₆H₄-70
4-Chlorophenylvinyl4-ClC₆H₄CH=CH-67

Cyclization and Annulation

The thienoquinoline scaffold participates in annulation to form polycyclic systems.

Heteroannulation with Alkenes

  • Conditions : Visible-light photocatalysis with silylboranes .

  • Outcome : Dearomative carbo-sila-boration generates tetracyclic derivatives with C(sp³)–Si bonds .

Mannich Reactions

  • Conditions : Formaldehyde/amine mixtures in phenolic solvents .

  • Outcome : Introduces aminomethyl groups at reactive positions, expanding structural diversity .

Halogenation

While not explicitly documented for this compound, brominated precursors (e.g., 6,8-dibromo derivatives) allow regioselective functionalization .

Scientific Research Applications

Antimalarial Activity

Research indicates that methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate exhibits potential antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for severe malaria cases. The compound's structural characteristics facilitate its binding to biological targets involved in the malaria life cycle, making it a candidate for further development as an antimalarial agent.

Antibacterial Properties

The compound has also been studied for its antibacterial activity. Derivatives of this compound have shown effectiveness against various bacterial strains, indicating its potential as a lead compound in the development of new antibiotics .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of fluoroquinolone antibiotics, which are crucial for treating bacterial infections. The synthesis typically involves multi-step organic reactions that allow for modifications to enhance biological activity.

Synthesis and Evaluation

A study focused on synthesizing novel derivatives from this compound demonstrated its utility in creating compounds with enhanced anticancer properties. Various derivatives were evaluated for their cytotoxicity against breast cancer cell lines using MTT assays, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Molecular Docking Studies

Molecular docking techniques have been employed to predict the binding affinities of this compound with target proteins involved in disease processes. These studies help elucidate the compound's interactions at the molecular level, providing insights into its pharmacological profiles and guiding future drug design efforts.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound and their respective features:

Compound NameStructure TypeNotable Features
Methyl quinoline-6-carboxylateQuinoline derivativeIntermediate in various syntheses
Methyl 4-chloro-7-methoxyquinoline-6-carboxylateQuinoline derivativeExhibits different biological activities
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylateThienopyridine derivativeSimilar antimalarial activity but different structure

This table highlights the unique features of this compound while showcasing the diversity within this class of chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity References
This compound Thieno[2,3-C]quinoline Cl (4), COOCH3 (6) Potential epigenetic modulator
Methyl 4-chlorothieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine Cl (4), COOCH3 (6) PI5P4Kγ inhibition
Methyl 2-(6-methyl-7-oxo-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylate Pyrrolo[2,3-c]pyridine + quinoline Tosyl, COOCH3 (6) BET/HDAC inhibition
4-Chloro-2,3,6-trimethylquinoline Quinoline Cl (4), CH3 (2,3,6) Unspecified (high lipophilicity)

Biological Activity

Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in drug development.

  • Molecular Formula : C₉H₇ClN₂O₂S
  • Molecular Weight : Approximately 232.68 g/mol
  • CAS Number : 38896-30-9

Synthesis

The synthesis of this compound typically involves the reaction of thienoquinoline derivatives with various reagents under controlled conditions. A common method includes heating the appropriate lactam with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to facilitate the formation of the thienoquinoline structure .

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity

Research has indicated that derivatives of thienoquinolines possess notable antimicrobial properties. For instance, some studies have reported that compounds within this class can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .

Anticancer Properties

The compound has been investigated for its effects on cancer cell lines. Inhibition studies targeting calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) have shown that such compounds can reduce cell proliferation and induce apoptosis in cancer cells. This mechanism is particularly relevant as CAMKK2 is implicated in several cancers, including breast and prostate cancer .

The biological effects of this compound are believed to involve interaction with specific enzymes or receptors in biochemical pathways. Molecular docking studies have suggested that this compound may act as an inhibitor or modulator, influencing key signaling pathways related to disease processes .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study demonstrated the effectiveness of thienoquinoline derivatives against Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antibiotics .
  • Cancer Research :
    • Research highlighted the role of CAMKK2 inhibition in reducing tumor growth in xenograft models, providing evidence for the anticancer potential of thienoquinoline derivatives .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of CAMKK2 activity

Q & A

Q. What are the common synthetic routes for Methyl 4-chlorothieno[2,3-c]quinoline-6-carboxylate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or ester hydrolysis protocols. For example, similar quinoline derivatives are prepared using palladium-catalyzed coupling of boronate esters with halogenated intermediates (e.g., methyl 2-chloroquinoline-6-carboxylate) . Post-coupling, ester hydrolysis under basic conditions (e.g., NaOH/EtOH) yields carboxylic acid derivatives. Key steps include purification via recrystallization and characterization by mass spectrometry (MS) and infrared (IR) spectroscopy to confirm functional groups .

Q. How can the molecular structure of this compound be confirmed?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, methyl-substituted quinoline derivatives have been resolved using the SHELX software suite for refinement, with C–H⋯π interactions and hydrogen bonding patterns analyzed to validate the crystal packing . Low solubility in DMSO (common for such compounds) may necessitate alternative solvents (e.g., CDCl₃) for NMR analysis .

Q. What are the key physicochemical properties of this compound?

Methodological Answer: Critical properties include:

  • Molecular weight : Calculated as 251.67 g/mol (C₁₂H₁₀ClNO₃) .
  • Solubility : Limited solubility in polar solvents (e.g., DMSO), requiring solvent optimization for assays .
  • Stability : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can researchers address low solubility challenges in NMR characterization?

Methodological Answer:

  • Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with heating to enhance solubility .
  • Derivatization (e.g., silylation of hydroxyl groups) can improve solubility in non-polar solvents .
  • Alternative techniques like solid-state NMR or MALDI-TOF MS may bypass solubility issues .

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Electrophilic substitution : Direct chlorination at the 4-position is favored due to electron-withdrawing effects of the carboxylate group .
  • Nucleophilic attack : Use protecting groups (e.g., Boc for amines) to shield reactive sites during functionalization .
  • Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can computational tools aid in studying this compound’s reactivity?

Methodological Answer:

  • Database mining : The Cambridge Structural Database (CSD) provides crystallographic data for analogous compounds to predict bond lengths/angles .
  • Docking studies : Molecular docking with proteins (e.g., kinase targets) identifies potential binding interactions using software like AutoDock Vina .
  • Reactivity prediction : Tools like Gaussian 09 calculate Fukui indices to identify electrophilic/nucleophilic sites .

Q. What are the implications of crystallographic data for understanding solid-state interactions?

Methodological Answer: Crystallography reveals intermolecular forces (e.g., C–H⋯O hydrogen bonds, π-π stacking) that influence stability and polymorphism. For example, centrosymmetric dimers linked by C–H⋯π interactions in methyl 4-methylquinoline derivatives suggest strategies for co-crystal design to enhance bioavailability .

Q. How can researchers resolve contradictions between experimental and computational data?

Methodological Answer:

  • Validation : Cross-check NMR chemical shifts with computed values (e.g., using ACD/Labs or ChemDraw).
  • Error analysis : Assess crystallographic R-factors and MS isotopic patterns to identify purity issues .
  • Reproducibility : Repeat reactions under inert atmospheres (e.g., N₂) to exclude oxidation byproducts .

Q. What advanced analytical techniques are recommended for impurity profiling?

Methodological Answer:

  • LC-MS/MS : Detects trace impurities (e.g., hydrolyzed carboxylate derivatives) with high sensitivity .
  • HPLC-DAD : Quantifies purity using UV-Vis spectra matched to reference standards .
  • X-ray powder diffraction (XRPD) : Identifies polymorphic impurities in bulk samples .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent reduction : Use ionic liquids (e.g., [BMIM][BF₄]) as recyclable reaction media .
  • Catalyst optimization : Employ heterogeneous catalysts (e.g., Pd/C) to minimize metal waste .
  • Microwave-assisted synthesis : Reduces reaction times and energy consumption for Suzuki couplings .

Methodological Challenges and Solutions

Q. What are the best practices for handling air- or moisture-sensitive intermediates?

Methodological Answer:

  • Conduct reactions under Schlenk lines or gloveboxes with argon atmospheres .
  • Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
  • Monitor reactions via TLC with fluorescent indicators to avoid prolonged exposure .

Q. How to design stability studies for long-term storage?

Methodological Answer:

  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC .
  • Light sensitivity : Use amber vials and assess photodegradation under UV/Vis lamps .
  • Lyophilization : Improves stability of hydrolytically sensitive esters .

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